
2,2-Dimethyl-3-(3-methylphenyl)propanal
概要
説明
2,2-Dimethyl-3-(3-methylphenyl)propanal is not reported as being found in nature . It is a viscous liquid or crystalline mass with a fresh floral odor, reminiscent of lily of the valley and linden blossoms .
Synthesis Analysis
An alternative approach to the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal and its derivatives was described . The compound and its derivatives were obtained in middle yields from various substituted alkylaromatics, via bromination and alkylation .Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-3-(3-methylphenyl)propanal is C12H16O . Its molecular weight is 176.25 .Physical And Chemical Properties Analysis
The compound has a boiling point of 74-76 °C at 0.013 kPa and a density of 0.960 at 25 °C . The refractive index is between 1.515 and 1.518 at 20 °C .科学的研究の応用
Fragrance and Perfumery
Lilial is widely used in the fragrance industry. Its green, leafy scent with flowery-aldehydic aspects makes it a popular choice for perfumes, colognes, and scented products. Perfumers appreciate its fresh and natural character, often associating it with the aroma of fresh leaves or lily-of-the-valley (muguet) flowers .
High-Performance Liquid Chromatography (HPLC)
Lilial serves as a reference compound in HPLC analyses. Researchers use it to calibrate and validate chromatographic systems. Its separation behavior on specific columns, such as the Newcrom R1 HPLC column, aids in method development and quality control .
Thermophysical Property Data
The compound’s thermodynamic properties have been critically evaluated and documented. Researchers can access data related to its molar mass, boiling point, and other relevant properties. Such information is valuable for process design, safety assessments, and material compatibility studies .
Synthesis of Cyclic Carbamates
Lilial derivatives find application as reagents in the synthesis of cyclic carbamates. These compounds play a role in pharmaceutical and agrochemical research. The ability to functionalize lilial opens up possibilities for designing novel molecules with specific biological activities .
Cryptophycin Analogues
Researchers exploring anticancer agents have utilized lilial derivatives as intermediates in the synthesis of cryptophycin analogues. Cryptophycins exhibit potent antitumor activity, and lilial-based building blocks contribute to their structural diversity .
Neopentyldiamine Synthesis
By reacting lilial with ammonia and hydrogen, researchers can obtain neopentyldiamine. This compound has applications in organic synthesis and materials science. Neopentyldiamine’s unique structure makes it useful for designing functionalized polymers and other advanced materials .
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used in the fragrance industry , suggesting that its targets could be olfactory receptors. These receptors play a crucial role in the perception of smell.
Mode of Action
Given its use in fragrances, it likely interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of a specific scent .
Result of Action
The primary result of the action of 2,2-Dimethyl-3-(3-methylphenyl)propanal is the elicitation of a scent. The compound has a green, leaf-like fragrance with flowery-aldehydic aspects . This scent perception occurs at the molecular and cellular level in the olfactory system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Dimethyl-3-(3-methylphenyl)propanal. Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and interaction with its targets . .
特性
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGQYEVKWKGACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020614 | |
| Record name | Benzenepropanal, α,α,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanal, .alpha.,.alpha.,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2-Dimethyl-3-(3-methylphenyl)propanal | |
CAS RN |
107737-97-3 | |
| Record name | α,α,3-Trimethylbenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107737-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanal, .alpha.,.alpha.,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanal, α,α,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanal, α,α,3-trimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

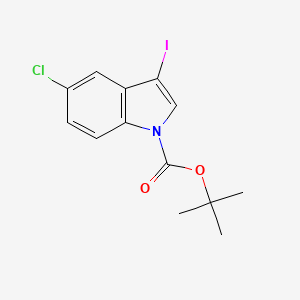
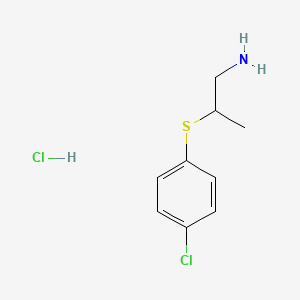
![4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B6590386.png)


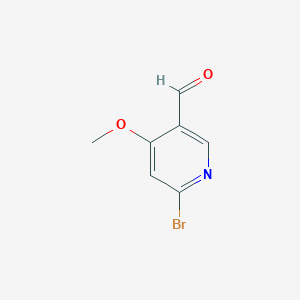

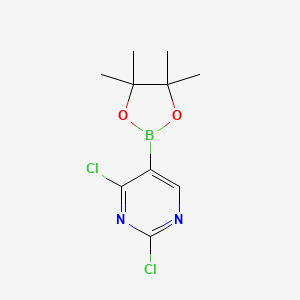


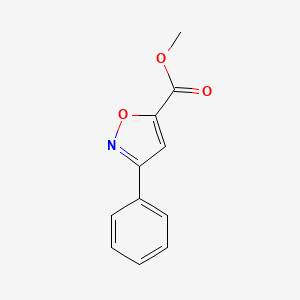
![Methyl imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B6590460.png)

![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)